9-(4-(tert-butyl)phenyl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS No.: 898442-12-1
Cat. No.: VC4147053
Molecular Formula: C22H20ClN5O2
Molecular Weight: 421.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898442-12-1 |
|---|---|
| Molecular Formula | C22H20ClN5O2 |
| Molecular Weight | 421.89 |
| IUPAC Name | 9-(4-tert-butylphenyl)-2-(3-chlorophenyl)-8-oxo-7H-purine-6-carboxamide |
| Standard InChI | InChI=1S/C22H20ClN5O2/c1-22(2,3)13-7-9-15(10-8-13)28-20-17(26-21(28)30)16(18(24)29)25-19(27-20)12-5-4-6-14(23)11-12/h4-11H,1-3H3,(H2,24,29)(H,26,30) |
| Standard InChI Key | YXIWXEAICVFDSA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Properties
The compound is characterized by:
The structure includes:
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Purine core: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 9.
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Substituents:
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8-Oxo group: A ketone moiety at position 8.
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6-Carboxamide: A carboxamide group at position 6.
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9-(4-(tert-butyl)phenyl): A bulky tert-butylphenyl group at position 9.
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2-(3-Chlorophenyl): A chlorophenyl substituent at position 2.
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Synthetic Routes and Characterization
General Synthesis Pathway
The synthesis typically involves multi-step reactions:
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Purine core formation: Starting from adenine or guanine derivatives, the core is constructed via cyclization or ring-closure reactions.
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Substituent introduction:
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3-Chlorophenyl group: Introduced via nucleophilic aromatic substitution or coupling reactions.
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tert-butylphenyl group: Attached through alkylation or Suzuki coupling.
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Oxidation and functionalization: Oxidation of the 8-position to form the ketone and introduction of the carboxamide group at position 6.
Reaction conditions often include:
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Temperature control: Room temperature to reflux.
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Solvents: Dichloromethane, dimethylformamide (DMF), or tetrahydrofuran (THF).
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Catalysts: Palladium catalysts for coupling reactions or acid/base for cyclization .
Analytical Methods
Key characterization techniques include:
| Method | Purpose | Source |
|---|---|---|
| NMR (¹H/¹³C) | Structural elucidation | |
| HPLC | Purity assessment | |
| Mass Spectrometry (MS) | Molecular weight confirmation |
The tert-butyl group may enhance metabolic stability, while chlorophenyl substituents modulate electronic interactions .
Research Applications and Challenges
Current Research Trends
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Drug discovery: Screening in kinase inhibitor libraries.
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Structural biology: Use in X-ray crystallography to study protein-ligand interactions.
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Synthetic optimization: Development of greener synthesis routes (e.g., solvent-free reactions) .
Limitations and Future Directions
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